molecular formula C8H15NO2 B14349442 3-Ethyl-2-propyloxirane-2-carboxamide CAS No. 98552-74-0

3-Ethyl-2-propyloxirane-2-carboxamide

Cat. No.: B14349442
CAS No.: 98552-74-0
M. Wt: 157.21 g/mol
InChI Key: GKNRATGPYQNCJH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-propyloxirane-2-carboxamide typically involves the formation of the oxirane ring through the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (mCPBA), in a nonaqueous solvent like chloroform or ether . The reaction proceeds through a concerted mechanism, resulting in the formation of the oxirane ring.

Industrial Production Methods

Industrial production of epoxides, including this compound, often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The choice of reagents and solvents, as well as the control of temperature and pressure, are critical factors in the industrial synthesis of these compounds.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-propyloxirane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of vicinal diols.

    Reduction: Reduction reactions can convert the oxirane ring into other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of the oxirane ring typically results in the formation of vicinal diols, while nucleophilic substitution can lead to the formation of various substituted compounds.

Scientific Research Applications

3-Ethyl-2-propyloxirane-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-propyloxirane-2-carboxamide involves the reactivity of the oxirane ring. The ring strain in the three-membered cyclic ether makes it highly reactive towards nucleophiles and electrophiles. The compound can undergo ring-opening reactions, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    2-Methyloxirane: Another epoxide with a similar structure but different substituents.

    1,2-Epoxypropane: A simpler epoxide with a three-membered ring and two carbon atoms.

    2,3-Epoxybutane: An epoxide with a four-carbon chain and an oxirane ring.

Uniqueness

3-Ethyl-2-propyloxirane-2-carboxamide is unique due to the presence of both an ethyl and a propyl group attached to the oxirane ring, as well as the carboxamide functional group.

Properties

CAS No.

98552-74-0

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-ethyl-2-propyloxirane-2-carboxamide

InChI

InChI=1S/C8H15NO2/c1-3-5-8(7(9)10)6(4-2)11-8/h6H,3-5H2,1-2H3,(H2,9,10)

InChI Key

GKNRATGPYQNCJH-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(O1)CC)C(=O)N

Origin of Product

United States

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